3-HABA Kanamycin A Sulfate

Description

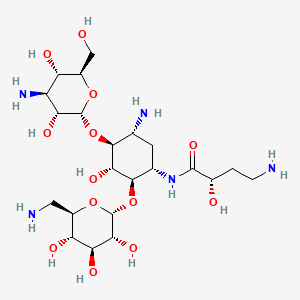

3-HABA Kanamycin (B1662678) A Sulfate is a chemical entity primarily encountered in the field of pharmaceutical sciences, specifically in the context of the manufacturing and analysis of aminoglycoside antibiotics. scbt.comlabroots.com It is chemically identified as 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A and is recognized as a significant impurity in the production of Amikacin (B45834), where it is designated as Amikacin Impurity A. scbt.com Its presence and quantification are critical for ensuring the purity and quality of Amikacin formulations.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUEYVCDKBDRQ-PVLUVTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964968 | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-24-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Aminoglycoside Action at the Molecular Level

Binding Interactions of Aminoglycosides with Bacterial Ribosomes

The primary target of 3-HABA Kanamycin (B1662678) A Sulfate within the bacterial cell is the ribosome, the intricate molecular machinery responsible for protein synthesis. patsnap.com The interaction is highly specific, targeting one of the two ribosomal subunits.

Specificity for the 30S Ribosomal Subunit

Aminoglycosides, including kanamycin and its derivatives, bind specifically and irreversibly to the small 30S ribosomal subunit. patsnap.compatsnap.comnih.gov This subunit plays a critical role in decoding the messenger RNA (mRNA) template. patsnap.com The binding occurs at the decoding A-site within the 16S ribosomal RNA (rRNA) component of the 30S subunit. nih.govunc.edu This interaction is the foundational step that triggers all subsequent inhibitory effects on protein synthesis. The specificity for the bacterial 30S subunit over the eukaryotic counterpart is a key factor in the selective toxicity of these antibiotics against bacteria.

Interaction with 16S rRNA and S12 Protein

The binding of aminoglycosides to the 30S subunit is a highly specific interaction with key components of the decoding center. unc.edu

Key Interactions at the Decoding A-Site:

| Interacting Molecule | Binding Site/Residue | Consequence of Binding |

| 16S rRNA | Helix 44 (h44), specifically nucleotides A1492 and A1493 | Causes these two critical adenine (B156593) bases to flip out from their normal position. unc.eduresearchgate.net This conformational change mimics the state of the ribosome when a correct (cognate) tRNA-mRNA pairing occurs. unc.eduresearchgate.net |

| 16S rRNA | Nucleotide A1408 | This prokaryote-specific nucleotide is crucial for the specific binding of aminoglycosides. researchgate.net |

| Ribosomal Protein S12 | Modulates A-site conformation | S12 is a key protein in maintaining translational fidelity. Aminoglycoside binding can counteract the function of S12, which normally helps to ensure correct codon-anticodon pairing. nih.govnih.gov Mutations in the gene for S12 (rpsL) can confer resistance to some aminoglycosides. nih.gov |

This binding event effectively locks the decoding site into a conformation that erroneously signals a correct match between the mRNA codon and the incoming aminoacyl-tRNA, setting the stage for errors in protein synthesis. unc.edu

Disruption of Bacterial Protein Synthesis Pathways

By binding to the 30S subunit and altering its conformation, 3-HABA Kanamycin A Sulfate initiates a cascade of disruptive events in the translation process.

Interference with Translational Initiation Complex

The binding of kanamycin to the 30S subunit can interfere with the proper formation of the translational initiation complex. patsnap.compatsnap.compatsnap.com This complex, which consists of the 30S subunit, mRNA, and the initiator tRNA, is essential for starting protein synthesis. By binding to the 30S subunit, the antibiotic can block the assembly of a functional ribosome, thereby preventing the synthesis of proteins from the outset. patsnap.com

Impeded Elongation and Translocation Steps

Beyond causing misreading, kanamycin and other aminoglycosides also inhibit the subsequent steps of protein synthesis: elongation and translocation. patsnap.comnih.govamanote.com

Elongation: The binding of the antibiotic can physically hinder the movement of the ribosome along the mRNA strand, a process known as translocation, which is catalyzed by the elongation factor G (EF-G). nih.govpatsnap.com

Translocation: This blockage stalls the ribosome, preventing it from moving to the next codon and thereby halting the elongation of the peptide chain. patsnap.comnih.gov This inhibition of translocation effectively freezes protein synthesis. nih.gov

The cumulative effect of interfering with initiation, inducing widespread misreading, and blocking elongation and translocation leads to a complete shutdown of the synthesis of essential proteins, resulting in bacterial cell death. patsnap.com

Comparative Analysis of Kanamycin A and this compound Mechanisms

Kanamycin A, a well-characterized aminoglycoside, functions by binding to the 30S ribosomal subunit of bacteria. mcmaster.cawikipedia.orgcreative-diagnostics.commerckmillipore.com This binding primarily occurs at the A-site on the 16S ribosomal RNA (rRNA), a critical region for decoding the mRNA codon. creative-diagnostics.comresearchgate.net Specifically, Kanamycin A interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. This interaction induces a conformational change in the ribosome, leading to several detrimental effects on protein synthesis, including the inhibition of the initiation complex formation, misreading of the mRNA, and the production of aberrant proteins. wikipedia.orgdrugbank.comnih.govresearchgate.net

This compound is a derivative of Kanamycin A, closely related to the semi-synthetic aminoglycoside, amikacin (B45834). drugbank.comthermofisher.comscbt.com Amikacin is synthesized by the acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. drugbank.comthermofisher.com This structural modification has significant implications for its mechanism of action and its efficacy against resistant bacteria.

The primary difference in the mechanism between Kanamycin A and its 3-HABA derivative lies in the additional interactions conferred by the L-HABA moiety. While both compounds target the ribosomal decoding center on the 30S subunit, the L-HABA side chain in amikacin provides an extended interaction profile. nih.gov This modification helps to sterically hinder the action of many aminoglycoside-modifying enzymes, which are a primary cause of bacterial resistance.

Recent studies combining in vitro fast kinetics, X-ray crystallography, and cryo-electron microscopy have provided detailed insights into the distinct inhibitory profiles of Kanamycin A and amikacin. nih.gov These studies reveal that amikacin interferes with a broader range of ribosomal functions compared to Kanamycin A. Beyond inducing misreading, amikacin has been shown to interfere with tRNA translocation, release factor-mediated peptidyl-tRNA hydrolysis, and ribosome recycling. nih.govresearchgate.net These additional inhibitory activities are attributed to the unique interactions of the L-HABA moiety with the decoding center. nih.gov

Table 1: Comparative Mechanistic Features of Kanamycin A and Amikacin (as a proxy for this compound)

| Feature | Kanamycin A | Amikacin (3-HABA derivative) |

|---|---|---|

| Primary Binding Site | 30S ribosomal subunit (A-site of 16S rRNA) | 30S ribosomal subunit (A-site of 16S rRNA) |

| Key Interactions | Interacts with 16S rRNA and S12 protein | Additional interactions via the L-HABA moiety |

| Inhibition of Initiation | Yes | Yes |

| Induction of mRNA Misreading | Yes | Yes |

| Interference with tRNA Translocation | Less pronounced | Significant |

| Inhibition of Termination | Less pronounced | Significant |

| Inhibition of Ribosome Recycling | Less pronounced | Significant |

| Susceptibility to Modifying Enzymes | High | Low |

Eukaryotic Ribosome Interaction Studies

While aminoglycosides are primarily known for their potent activity against bacterial ribosomes, they can also interact with eukaryotic ribosomes, albeit with lower affinity. This interaction is the basis for their potential use in therapeutic strategies for certain genetic disorders caused by premature termination codons (PTCs). nih.govcornell.edu The structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes, particularly in the decoding site of the small ribosomal subunit, are responsible for the selective toxicity of aminoglycosides towards bacteria. nih.gov

Studies on the interaction of various aminoglycosides with eukaryotic ribosomes, including rabbit reticulocyte ribosomes, have shown that compounds like Kanamycin A and Kanamycin B can inhibit protein synthesis, though at higher concentrations than required for bacterial inhibition. nih.gov The structural features of the aminoglycoside, such as the substituents on ring I, play a crucial role in their activity on eukaryotic ribosomes. For instance, replacing the 6'-amino group with a 6'-hydroxyl group can significantly diminish the inhibitory activity. nih.gov

The interaction of aminoglycosides with the eukaryotic 80S ribosome has been investigated using X-ray crystallography and single-molecule Förster resonance energy transfer (FRET) analysis. nih.govcornell.edu These studies have revealed multiple binding sites for different aminoglycosides within both the small and large ribosomal subunits. nih.govcornell.edu The binding to the canonical decoding center is a key determinant of their effect on eukaryotic translation. nih.govcornell.edu

The L-HABA modification, as seen in amikacin, can influence the interaction with eukaryotic ribosomes. While direct studies on this compound are limited, the broader understanding of aminoglycoside-eukaryotic ribosome interactions suggests that the chemical composition and specific binding modes dictate their impact on eukaryotic translation and their potential for inducing PTC read-through. nih.govcornell.edu The ability of certain aminoglycosides to promote the read-through of nonsense mutations is a promising area of research for the treatment of genetic diseases like cystic fibrosis and Duchenne muscular dystrophy.

Table 2: Summary of Aminoglycoside Interactions with Eukaryotic Ribosomes

| Aminoglycoside Class | Key Findings from Eukaryotic Ribosome Studies |

|---|---|

| Kanamycins (A and B) | Inhibit protein synthesis in rabbit reticulocyte lysates at high concentrations. nih.gov |

| General 2-deoxystreptamine (B1221613) (2-DOS) Aminoglycosides | Bind to multiple sites on the 80S ribosome, with the decoding center being a primary target. nih.govcornell.edu The 6'-hydroxyl group is a key determinant for binding to the eukaryotic decoding center. nih.govcornell.edu Can induce read-through of premature termination codons (PTCs). nih.govcornell.edu |

Biological Activity and Spectrum of Kanamycin a and Its Haba Modified Analogues

In Vitro Antibacterial Efficacy Studies

The in vitro antibacterial efficacy of Kanamycin (B1662678) A and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Kanamycin A has historically demonstrated significant activity against a range of Gram-negative bacteria. nbinno.comagscientific.comcephamls.com It is effective against infections caused by pathogens such as E. coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species. nih.govdrugbank.com The mechanism of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis and leads to bacterial cell death. nbinno.comcreative-diagnostics.com

The introduction of a HABA group, as seen in the well-studied analogue Amikacin (B45834), significantly enhances the activity against many Gram-negative bacilli, particularly those that have developed resistance to other aminoglycosides like gentamicin. nih.gov Amikacin, a semi-synthetic derivative of Kanamycin A, is synthesized by the acylation with an L-4-amino-2-hydroxybutyryl (L-HABA) side chain at the C-1 amino group. nih.govresearchgate.net This modification protects the molecule from inactivation by several aminoglycoside-modifying enzymes, a common mechanism of resistance in Gram-negative bacteria. researchgate.net Amikacin shows potent activity against resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov While specific MIC data for 3-HABA Kanamycin A Sulfate is not extensively available, its structural similarity to Amikacin suggests it would likely exhibit a similar, if not identical, enhanced spectrum against resistant Gram-negative organisms.

| Bacterial Species | Kanamycin A | Amikacin (a HABA-modified analogue) |

| Escherichia coli | Susceptible | Susceptible |

| Klebsiella pneumoniae | Susceptible | Susceptible |

| Pseudomonas aeruginosa | Often Resistant | Susceptible |

| Acinetobacter baumannii | Often Resistant | Susceptible |

| Proteus spp. | Susceptible | Susceptible |

This table provides a general overview of susceptibility. Specific MIC values can vary between strains.

While aminoglycosides are primarily known for their efficacy against aerobic Gram-negative bacteria, they also possess activity against some Gram-positive species. mdpi.com Kanamycin A is active against certain Gram-positive bacteria, including some strains of Staphylococcus aureus. agscientific.comnih.gov However, its use against these infections is less common, as other classes of antibiotics are often more potent and less toxic. drugbank.com

The HABA modification in Amikacin generally maintains or slightly improves activity against susceptible Gram-positive bacteria compared to Kanamycin A. However, it does not typically overcome resistance in strains that are already resistant to Kanamycin A through mechanisms other than enzyme modification. For instance, while Amikacin can be used in combination with other antibiotics like beta-lactams for synergistic effects against certain Gram-positive organisms, it does not provide synergistic activity against Enterococcus faecium when combined with beta-lactams, unlike gentamicin. nih.gov Studies on hybrid molecules have shown that conjugating Kanamycin A with glycopeptide antibiotics like vancomycin (B549263) results in derivatives that are active against Gram-positive bacteria, including some vancomycin-resistant strains. nih.gov

| Bacterial Species | Kanamycin A | Amikacin (a HABA-modified analogue) |

| Staphylococcus aureus (methicillin-susceptible) | Susceptible | Susceptible |

| Staphylococcus aureus (methrocin-resistant, MRSA) | Variable Susceptibility | Variable Susceptibility |

| Enterococcus spp. | Generally Resistant | Generally Resistant |

This table provides a general overview of susceptibility. Specific MIC values can vary between strains.

Kanamycin A is an important second-line drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). nbinno.comagscientific.com It demonstrates bactericidal activity against Mycobacterium tuberculosis. nbinno.com However, resistance to Kanamycin can emerge, limiting its therapeutic utility. nih.gov

Amikacin, the HABA-modified analogue, is also a crucial component of treatment regimens for MDR-TB and infections caused by nontuberculous mycobacteria (NTM), such as Mycobacterium avium complex. nih.govnih.govfrontiersin.org The L-HABA side chain in Amikacin provides protection against certain modifying enzymes that can inactivate Kanamycin, making it effective against some Kanamycin-resistant strains of M. tuberculosis. Studies have shown that both Kanamycin and Amikacin are highly bactericidal against M. tuberculosis. nih.govnih.gov

| Mycobacterial Species | Kanamycin A | Amikacin (a HABA-modified analogue) |

| Mycobacterium tuberculosis | Susceptible (used as a second-line agent) | Susceptible (effective against some Kanamycin-resistant strains) |

| Mycobacterium avium complex | Active | Active |

This table provides a general overview of susceptibility. Specific MIC values can vary between strains.

Investigations into Enhanced Antibacterial Spectrum due to HABA Modifications

The primary reason for the enhanced antibacterial spectrum of HABA-modified Kanamycin analogues like Amikacin is their increased resistance to inactivation by aminoglycoside-modifying enzymes (AMEs). researchgate.net These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, are a major cause of clinical resistance to aminoglycosides. The L-HABA group at the N-1 position of the 2-deoxystreptamine (B1221613) ring sterically hinders the binding of many of these enzymes, thus preserving the antibiotic's ability to bind to the bacterial ribosome and inhibit protein synthesis. nih.govresearchgate.net This makes Amikacin and, by extension, other HABA-modified analogues, effective against a broader range of Gram-negative pathogens that are resistant to older aminoglycosides.

Exploration of Antifungal Activities of Kanamycin Derivatives

While Kanamycin A itself is not known for antifungal activity, chemical modifications of its structure have led to the discovery of derivatives with potent antifungal properties. nih.gov Research has shown that creating amphiphilic Kanamycin analogues by attaching alkyl chains to specific hydroxyl groups can convert the antibacterial agent into an antifungal one. scispace.com For instance, the attachment of an octyl group at the O-4″ position of Kanamycin B (a close relative of Kanamycin A) results in a compound with significant antifungal activity. scispace.com These findings suggest that the Kanamycin scaffold can be repurposed to develop new antifungal agents. However, there is currently no evidence to suggest that the HABA modification alone imparts antifungal activity to Kanamycin A.

Studies on Hybrid or Conjugated Aminoglycoside Systems

To combat rising antibiotic resistance, researchers have explored the creation of hybrid or conjugated antibiotic systems involving Kanamycin A. nih.gov This approach involves linking Kanamycin A to another antimicrobial agent with a different mechanism of action, creating a single molecule with dual-targeting capabilities. For example, novel dimeric conjugates of Kanamycin A with glycopeptide antibiotics such as vancomycin and eremomycin (B1671613) have been synthesized. nih.gov These hybrid molecules have demonstrated significant activity against Gram-positive bacteria, including vancomycin-resistant clinical isolates. nih.gov Another strategy involves combining Kanamycin with other classes of antibiotics, such as beta-lactams or quinolones, to achieve synergistic effects against multidrug-resistant pathogens. creative-diagnostics.com These studies highlight the potential of Kanamycin A as a versatile scaffold for the development of next-generation antibiotics.

Molecular Mechanisms of Bacterial Resistance to Kanamycin and Its Derivatives

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to aminoglycosides, including kanamycin (B1662678), is the enzymatic modification of the antibiotic molecule. nih.gov This process is carried out by a diverse group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). These enzymes catalyze the transfer of chemical groups to the antibiotic, thereby preventing it from binding to its ribosomal target and inhibiting protein synthesis. creative-diagnostics.comwikipedia.org Bacteria acquire the genes encoding these enzymes primarily through horizontal gene transfer via mobile genetic elements like plasmids, transposons, and integrons. creative-diagnostics.comnih.gov

Aminoglycoside Phosphotransferases (APHs) are a major class of AMEs that inactivate kanamycin by catalyzing the phosphorylation of its hydroxyl groups, using ATP as a phosphate (B84403) donor. wikipedia.orgnih.gov This addition of a phosphate group introduces steric hindrance and electrostatic repulsion, which significantly reduces the antibiotic's affinity for the bacterial ribosome. wikipedia.org

The APH(3') subclass of these enzymes is particularly significant in conferring resistance to kanamycin. wikipedia.org APH(3') enzymes specifically phosphorylate the 3'-hydroxyl group of the aminoglycoside. wikipedia.org The resulting phosphorylated antibiotic is unable to effectively bind to the 30S ribosomal subunit, thus rendering it ineffective. creative-diagnostics.comcreative-diagnostics.com

Research Findings on APH Activity:

Studies have shown that APH(3') enzymes, such as APH(3')-Ia and APH(3')-IIa, are capable of inactivating a range of aminoglycosides, including kanamycin and neomycin. creative-diagnostics.comoup.com

The crystal structure of APH(3')-IIIa in complex with kanamycin has revealed the precise molecular interactions that facilitate the phosphorylation reaction. researchgate.net

A novel aminoglycoside phosphotransferase gene, aph(3')-Ie, was identified in a Citrobacter gillenii isolate and was shown to confer resistance to kanamycin, among other aminoglycosides. nih.govfrontiersin.org

Aminoglycoside Acetyltransferases (AACs) constitute another critical family of enzymes responsible for kanamycin resistance. These enzymes utilize acetyl-CoA to transfer an acetyl group to an amino group on the kanamycin molecule. nih.govnih.gov This acetylation alters the structure of the antibiotic, thereby preventing its interaction with the ribosomal target.

Different AAC enzymes exhibit specificity for different amino groups on the aminoglycoside structure. For instance, AAC(6') enzymes acetylate the 6'-amino group, a common modification that leads to resistance against kanamycin. mdpi.comnih.gov The AAC(3) enzymes represent another significant group that can confer resistance to kanamycin. mdpi.com

Research Findings on AAC Activity:

The bifunctional enzyme AAC(6')-APH(2") from Staphylococcus aureus has been shown to confer resistance to a broad spectrum of aminoglycosides, including kanamycin. mdpi.com

Structural studies of AAC(6')-Im in complex with kanamycin A have elucidated the binding mechanism and the positioning of the 6'-amino group for efficient acetylation. nih.gov

The presence of the aac(6')-Ib gene has been correlated with higher resistance to multiple antibiotics in clinical isolates of P. aeruginosa. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, represent a third class of enzymes that inactivate kanamycin. These enzymes catalyze the transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the antibiotic. nih.govfrontiersin.org This adenylylation sterically hinders the binding of the modified antibiotic to the ribosome.

The ANT(4') subclass is particularly effective against a wide range of aminoglycosides, including those with 4'-hydroxyl groups like kanamycin A. mdpi.comnih.govfrontiersin.org The transfer of an adenylyl group to this position effectively inactivates the antibiotic. nih.govfrontiersin.org

Research Findings on ANT Activity:

Mechanistic studies on the inactivation of kanamycin A by ANT(4') have revealed the key role of specific amino acid residues, such as Glu145, in facilitating the adenylyl transfer. nih.govfrontiersin.org

The ANT(2")-Ia enzyme is known to modify and inactivate a range of aminoglycosides including gentamicin, tobramycin, and kanamycin. mdpi.com

The gene encoding ANT(2")-Ia is often found on mobile genetic elements, contributing to its dissemination among bacterial populations. nih.gov

The production of these inactivating enzymes is encoded by specific resistance genes. These genes are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid spread among different bacterial species and strains through horizontal gene transfer. creative-diagnostics.comnih.govcreative-diagnostics.com

The aph(3')-Ia gene is a well-characterized example that encodes an aminoglycoside 3'-phosphotransferase. frontiersin.orggenome.jp The protein product of this gene, APH(3')-Ia, is a key enzyme in conferring resistance to kanamycin. frontiersin.org The presence of this gene in bacterial isolates is a strong indicator of kanamycin resistance.

Distribution of Aminoglycoside Resistance Genes:

The aph(3')-Ia gene has been identified in various Gram-negative bacteria, including Escherichia coli. genome.jp

A study on Acinetobacter baumannii clinical isolates found a high prevalence of several aminoglycoside modifying enzyme genes, including aac(3)-I, aac(6')-Ib, aph(3')-I, and ant(3")-I. nih.gov

The four most common AME genes identified among clinical isolates of P. aeruginosa were aac(6')-Ib, aac(3)-IV, ant(2")-Ia, and aph(3')-Ia. nih.gov

Target Site Modification and Ribosomal Mutations

In addition to enzymatic inactivation, bacteria can develop resistance to kanamycin by altering the antibiotic's target site, the 30S ribosomal subunit. creative-diagnostics.comcreative-diagnostics.com This is typically achieved through mutations in the genes encoding the components of the ribosome, particularly the 16S ribosomal RNA (rRNA).

The 16S rRNA is a crucial component of the 30S ribosomal subunit and plays a direct role in the binding of aminoglycoside antibiotics. embopress.org Specific point mutations within the rrs gene, which encodes the 16S rRNA, can significantly reduce the binding affinity of kanamycin to the ribosome, leading to resistance. nih.govmcmaster.caasm.org These mutations often occur in the A-site of the 16S rRNA, which is the primary binding site for many aminoglycosides.

Key 16S rRNA Mutations Conferring Kanamycin Resistance:

A common mutation associated with kanamycin resistance is the A1408G substitution in the 16S rRNA gene. nih.govnih.gov This change has been identified in various bacteria, including Mycobacterium species and Thermus thermophilus. nih.govnih.gov

In a study of Mycobacterium tuberculosis, nucleotide substitutions at positions 1400 and 1401 of the 16S rRNA gene were frequently found in kanamycin-resistant clinical isolates. asm.org The most common substitution was an A-to-G change at position 1400. asm.org

Mutations at positions 1409 and 1491 have also been shown to confer resistance to aminoglycosides. embopress.org

| Mutation Location | Nucleotide Change | Associated Organism(s) | Reference |

| 1400 | A to G | Mycobacterium tuberculosis | asm.org |

| 1401 | C to T | Mycobacterium tuberculosis | asm.org |

| 1408 | A to G | Mycobacterium spp., Thermus thermophilus | nih.govnih.gov |

| 1409 | G to A/U | Escherichia coli, Yeast mitochondria | embopress.org |

| 1491 | G to U | Tetrahymena | embopress.org |

Role of Ribosome Methyltransferases

One of the primary mechanisms by which bacteria develop high-level resistance to kanamycin and other aminoglycosides is through the enzymatic modification of the ribosomal target site. This is often accomplished by 16S ribosomal RNA (rRNA) methyltransferases, enzymes that add a methyl group to specific nucleotides within the 30S ribosomal subunit. This methylation prevents the antibiotic from binding effectively, thereby allowing protein synthesis to continue unimpeded.

These enzymes are categorized based on the specific nucleotide they modify within the 16S rRNA. The most clinically significant are those that methylate residues in the A-site, the decoding center of the ribosome where aminoglycosides exert their effect. The two primary sites of methylation that confer resistance to kanamycin are:

G1405 methylation: A number of 16S rRNA methyltransferases, such as those belonging to the ArmA and Rmt families, methylate the N7 position of guanine (B1146940) at position 1405 (m⁷G1405). This modification leads to high-level resistance to 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, a group that includes kanamycin and gentamicin.

A1408 methylation: Another group of methyltransferases, such as NpmA, modifies the N1 position of adenine (B156593) at position 1408 (m¹A1408). This methylation also confers broad resistance to aminoglycosides.

The genes encoding these methyltransferases are often located on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. The presence of these enzymes can result in a significant increase in the minimum inhibitory concentrations (MICs) of aminoglycosides required to inhibit bacterial growth.

| Methyltransferase Family | Target Nucleotide | Resulting Resistance Phenotype |

| ArmA, Rmt | G1405 in 16S rRNA | High-level resistance to 4,6-disubstituted 2-deoxystreptamines (e.g., kanamycin, amikacin (B45834), gentamicin) |

| NpmA | A1408 in 16S rRNA | Broad resistance to 4,5- and 4,6-disubstituted 2-deoxystreptamines and apramycin |

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude antibiotics and other toxic compounds from the cell. youtube.com This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. Several families of efflux pumps contribute to kanamycin resistance.

The Major Facilitator Superfamily (MFS) is one of the largest groups of membrane transporters found in bacteria. explorationpub.comnih.gov These pumps are secondary transporters that utilize the proton motive force to expel a wide range of substrates, including some antibiotics. explorationpub.commcmaster.ca While not always the primary mechanism for high-level kanamycin resistance, the overexpression of certain MFS pumps can contribute to a decrease in susceptibility to aminoglycosides. nih.govscispace.com Their broad substrate specificity means that exposure to one type of antimicrobial can lead to the overexpression of an MFS pump that also exports kanamycin, contributing to multidrug resistance. youtube.comnih.gov

The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and is a major contributor to intrinsic and acquired multidrug resistance. mcmaster.canih.govwikipedia.orgnih.gov These are complex tripartite systems that span both the inner and outer membranes, allowing for the direct expulsion of substrates from the cytoplasm or periplasm to the extracellular environment. nih.govnih.gov RND pumps are energized by the proton motive force and are known to have a very broad substrate profile, which includes aminoglycosides like kanamycin. wikipedia.orgresearchgate.net Overexpression of RND pumps, such as the AcrAB-TolC system in Escherichia coli and the Mex systems in Pseudomonas aeruginosa, can significantly increase the MICs of various antibiotics, including kanamycin. nih.gov

| Efflux Pump Family | Energy Source | Mechanism | Relevance to Kanamycin Resistance |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Secondary active transport | Contributes to reduced susceptibility and multidrug resistance. nih.gov |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Tripartite system for direct expulsion from the cell | A major mechanism of intrinsic and acquired multidrug resistance in Gram-negative bacteria. mcmaster.canih.govwikipedia.orgnih.gov |

Permeability Barrier Mechanisms

The bacterial cell envelope itself serves as a natural barrier to the entry of many substances, including antibiotics. nih.gov In Gram-negative bacteria, the outer membrane is a particularly effective barrier that must be traversed by aminoglycosides to reach their ribosomal target in the cytoplasm. nih.govoup.com

Kanamycin and other aminoglycosides are hydrophilic molecules that are thought to primarily enter the periplasm through porin channels in the outer membrane, such as OmpF and OmpC in E. coli. chemrxiv.orgmdpi.com Bacteria can develop resistance by altering the number or type of these porins. wikipedia.org For instance, a reduction in the expression of OmpF, which forms a larger pore, and an increase in the expression of OmpC, which has a smaller pore, can decrease the influx of kanamycin. This modification of the outer membrane permeability, while often leading to lower levels of resistance compared to enzymatic modification or efflux, can act synergistically with other resistance mechanisms. nih.gov

Cross-Resistance Patterns and Their Molecular Basis

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, antibiotics. i-sis.org.uk In the case of kanamycin, cross-resistance with other aminoglycosides is a significant clinical concern. i-sis.org.uknih.gov

The molecular basis for these cross-resistance patterns is often tied to the specific resistance mechanism:

Target Site Modification: Mutations in the 16S rRNA gene can lead to broad cross-resistance among aminoglycosides. For example, the A1401G mutation in the rrs gene of Mycobacterium tuberculosis is associated with high-level cross-resistance to both kanamycin and amikacin. asm.orgasm.org Similarly, the presence of 16S rRNA methyltransferases can confer resistance to multiple aminoglycosides simultaneously.

Enzymatic Inactivation: While not detailed in the preceding sections, aminoglycoside-modifying enzymes (AMEs) are a major cause of resistance. The specific profile of cross-resistance depends on the particular enzyme. For instance, an enzyme that modifies a chemical group common to several aminoglycosides will result in resistance to all of them.

Efflux Pumps: The broad substrate specificity of many MFS and RND efflux pumps means that their overexpression can lead to cross-resistance not only among different aminoglycosides but also across different classes of antibiotics. youtube.com

Studies have shown that kanamycin-resistant mutants often exhibit varying degrees of cross-resistance to other aminoglycosides such as streptomycin, neomycin, and gentamicin. i-sis.org.uknih.gov This is because the mutational changes in the ribosomes of these resistant strains can affect the binding of multiple aminoglycosides. nih.gov In Mycobacterium tuberculosis, there is a high level of cross-resistance observed between kanamycin and amikacin, often linked to mutations in the rrs gene. asm.orgnih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Haba Modified Kanamycin Analogues

Impact of HABA Substitution on Aminoglycoside Modifying Enzyme Resistance

The primary mechanism of clinical resistance to aminoglycosides is their enzymatic modification by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the antibiotic, thereby reducing its affinity for the ribosomal target. nih.gov

The strategic addition of the HABA side chain to the N-1 position of the 2-DOS ring of kanamycin (B1662678) was a direct response to this challenge. This modification sterically hinders the binding of many AMEs, protecting the antibiotic from inactivation. nih.govnih.gov For example, the HABA group effectively shields the molecule from the action of several common resistance enzymes, including AAC(1), APH(3′)-Ia, ANT(2′′), and AAC(3). nih.govmdpi.com The development of amikacin (B45834), a kanamycin A derivative with an N-1 HABA group, proved to be a highly effective strategy against strains expressing these enzymes. mdpi.com

However, HABA substitution does not confer universal resistance. Certain enzymes, notably APH(3′)-IIIa, which is prevalent in Gram-positive bacteria like enterococci and staphylococci, can still phosphorylate and inactivate N1-substituted aminoglycosides such as amikacin and butirosin. nih.gov Structural studies of APH(3′)-IIIa reveal a highly malleable substrate-binding pocket that can accommodate the bulky HABA side chain, highlighting the ongoing evolutionary battle between antibiotic design and bacterial resistance. nih.gov

The table below summarizes the activity of Kanamycin A and its HABA-modified analogue, Amikacin, against bacteria expressing specific aminoglycoside-modifying enzymes.

| Compound | Modifying Enzyme | Effect of Modification |

| Kanamycin A | AAC(3), APH(3'), ANT(2'') | Susceptible to inactivation |

| Amikacin | AAC(3), APH(3'), ANT(2'') | Resistant to inactivation due to steric hindrance from the HABA group nih.govmdpi.com |

| Amikacin | APH(3')-IIIa | Susceptible to inactivation nih.gov |

Role of Ring I Hydroxyl and Amino Groups on Functional Activity

Ring I of the kanamycin scaffold, a glucosaminopyranose moiety, plays a critical role in the antibiotic's interaction with the ribosomal decoding A site. nih.govasm.org The specific arrangement and nature of the hydroxyl and amino groups on this ring are fundamental to the drug's functional activity. nih.govnih.gov These groups form crucial hydrogen bonds with the 16S rRNA, stabilizing the drug-target complex. nih.gov

Key interactions include hydrogen bonds formed by the hydroxyl groups at positions 3′ and 4′ with phosphate (B84403) groups of the bulged adenine (B156593) bases A1492 and A1493 of the 16S rRNA. nih.gov The amino group at the 6' position is particularly significant for potent antibacterial activity. nih.govresearchgate.net Replacing the 6′-NH2 group with a hydroxyl (6'-OH) group, as seen in the difference between kanamycin B and kanamycin C, leads to a significant decrease in inhibitory activity against bacterial ribosomes. nih.gov This underscores the importance of the charged amino group for high-affinity binding.

Influence of 2-Deoxystreptamine (B1221613) (2-DOS) Residue Modifications on Activity

The 2-deoxystreptamine (2-DOS) ring, also known as Ring II, is the central scaffold of 4,6-disubstituted aminoglycosides like kanamycin and is essential for their biological function. nih.govresearchgate.net It is the core component that, along with Ring I, forms the neamine (B104775) structure responsible for specific binding to the ribosomal A site. nih.govnih.gov Modifications on the 2-DOS ring can profoundly impact both antibacterial potency and susceptibility to resistance enzymes.

The most successful modification to the 2-DOS ring has been the acylation of the N-1 amino group. The observation that butirosin, a natural aminoglycoside with a substituted N-1 position, showed reduced modification by APH(3') enzymes prompted the synthesis of semi-synthetic derivatives. nih.govmdpi.com This led to the development of amikacin, where an (S)-4-amino-2-hydroxybutyryl (HABA) group is attached to the N-1 position of kanamycin A. mdpi.com This modification effectively blocks the action of several AMEs without compromising the essential binding to the ribosome. nih.gov

Other modifications, such as introducing fluorine atoms at position 5 of the 2-DOS ring, have been explored to protect against enzymes like ANT(2"), APH(3′), and AAC(3). nih.gov However, this approach often has limitations, as it typically only protects against enzymes acting at the modified position. nih.gov The 2-DOS moiety itself is known to bind weakly to RNA, but conjugating it to other molecules can enhance this binding, demonstrating its crucial role as an anchor for ribosomal interaction. nih.gov

Correlation between Structural Features and Ribosomal Binding Affinity

The bactericidal activity of kanamycin and its analogues stems from their ability to bind with high affinity to the decoding A site within the 16S rRNA of the bacterial 30S ribosomal subunit. researchgate.netoup.com This binding event disrupts protein synthesis, leading to misreading of the mRNA and ultimately cell death. nih.govresearchgate.net The structure-activity relationship is strongly correlated with the precise fit of the aminoglycoside into this RNA pocket.

The neamine core, comprising Ring I and the 2-DOS Ring II, is the principal determinant of binding specificity. nih.gov Ring I stacks against a guanine (B1146940) nucleotide (G1491), while key hydrogen bonds are formed with other nucleotides like A1408. nih.govresearchgate.net The positive charges of the amino groups on the molecule are crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of rRNA. Kanamycin A, with four amino groups, is generally more susceptible to structural modifications that reduce its net positive charge compared to the more highly charged kanamycin B, which has five amino groups. researchgate.netresearchgate.net

The HABA modification on amikacin is designed to be a "smart" modification. It is bulky enough to prevent the antibiotic from fitting into the active site of many AMEs, yet it does not significantly disrupt the critical interactions required for high-affinity binding to the ribosomal A site. nih.gov Crystal structure analyses have confirmed that the HABA side chain can be accommodated within the ribosome complex, preserving the antibiotic's mechanism of action. nih.gov

The table below illustrates the inhibitory concentrations (IC50) of different kanamycin analogues, showing how modifications to Ring I affect their activity on bacterial ribosomes.

| Compound | Ring I Substituents (2'/6') | IC50 on Wild-Type Ribosomes (µg/ml) |

| Kanamycin B | NH2 / NH2 | 0.02 nih.gov |

| Kanamycin A | OH / NH2 | ~0.02 nih.gov |

| Kanamycin C | NH2 / OH | 0.3 nih.gov |

Data sourced from cell-free translation assays on bacterial ribosomes. nih.gov

Design Principles for Overcoming Specific Resistance Mechanisms

The development of potent kanamycin analogues that can overcome bacterial resistance relies on several key design principles derived from extensive SAR studies. The overarching strategy is to introduce chemical modifications that sterically or electronically prevent the action of AMEs while maintaining or enhancing affinity for the ribosomal target. nih.govnih.gov

Blocking AME Access: The most successful principle has been the attachment of a bulky side chain at a position that is both non-essential for ribosomal binding and a primary site for enzymatic attack. The addition of the HABA group at the N-1 position to create amikacin is the archetypal example of this strategy, effectively blocking numerous AMEs. nih.govmdpi.com Similarly, the addition of a hydroxyethyl (B10761427) group at the 6' position in plazomicin (B589178) blocks the prevalent AAC(6') enzymes. nih.gov

Removal of Target Functional Groups: Another effective approach is the removal of the specific hydroxyl or amino groups that are the targets for phosphorylation, adenylation, or acetylation. The synthesis of dibekacin (B1670413) (3′,4′-dideoxy-kanamycin B) was an early rational design based on this principle to overcome APH(3')-mediated resistance. semanticscholar.org

Developing AME Inhibitors: An alternative, though less explored, strategy is to design molecules that act as inhibitors of AMEs, which could be co-administered with existing aminoglycosides. nih.gov

These principles continue to guide the rational design of next-generation aminoglycosides, aiming to create broader-spectrum agents that are resilient to the evolving landscape of bacterial resistance mechanisms. nih.govrsc.org

Advanced Research Methodologies and Experimental Considerations

In Vitro Translational Assays on Bacterial Ribosomes

In vitro translational assays are fundamental in determining the precise molecular mechanism by which an antibiotic inhibits bacterial protein synthesis. For aminoglycosides like kanamycin (B1662678) and its derivatives, these assays focus on their interaction with the bacterial ribosome. The primary mechanism of action for kanamycin involves binding to the 30S ribosomal subunit, which interferes with protein synthesis. nih.govpubcompare.ai This binding can induce mistranslation of mRNA codons and inhibit the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. nih.govnih.gov

Studies on kanamycin's effects on the accuracy of translation in Escherichia coli ribosomes have shown that it stimulates missense errors. nih.gov Kinetic analyses reveal that kanamycin can perturb both the initial selection of aminoacyl-tRNA and the proofreading process. nih.gov Amikacin (B45834), a semi-synthetic derivative of kanamycin, has been shown to interfere with tRNA translocation, release factor-mediated peptidyl-tRNA hydrolysis, and ribosome recycling. nih.gov Given that 3-HABA Kanamycin A Sulfate is a derivative of kanamycin A, it is hypothesized that it would exhibit a similar mechanism of action. In vitro translational assays using purified bacterial ribosomes, tRNA, mRNA templates, and amino acids would be employed to test this hypothesis. The extent of protein synthesis inhibition and the induction of translational errors would be quantified in the presence of varying concentrations of this compound.

Key Parameters Investigated in In Vitro Translational Assays:

| Parameter | Description |

| Ribosome Binding | Determining the affinity and specific binding site of the compound on the 30S ribosomal subunit. |

| Inhibition of Protein Synthesis | Quantifying the reduction in the synthesis of a reporter protein in the presence of the compound. |

| Translational Accuracy | Measuring the rate of amino acid misincorporation to assess the effect on translational fidelity. |

| Translocation Inhibition | Assessing the compound's ability to interfere with the movement of tRNA and mRNA through the ribosome. |

Microbial Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Assays

Microbial susceptibility testing is a cornerstone of antibiotic research, providing critical data on a compound's potency against various bacterial strains. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose, determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. nih.govresearchgate.net These assays are essential for evaluating the spectrum of activity of this compound against a panel of clinically relevant Gram-negative and Gram-positive bacteria.

The standard procedure involves preparing serial dilutions of this compound in a liquid growth medium, which are then inoculated with a standardized number of bacterial cells. nih.govresearchgate.net After an incubation period, the MIC is determined by visual inspection of turbidity. nih.govnih.gov For kanamycin, MIC values can vary depending on the bacterial species and any acquired resistance mechanisms. For instance, wild-type kanamycin-susceptible Mycobacterium tuberculosis strains have been shown to have MICs of 3 μg/ml or less. nih.gov Establishing the MIC values for this compound is a primary step in characterizing its antibacterial efficacy.

Typical MIC Assay Protocol:

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared. nih.gov

Inoculation: The diluted antimicrobial agent is inoculated with the bacterial suspension.

Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 16-24 hours). nih.gov

Result Interpretation: The MIC is recorded as the lowest concentration of the agent that inhibits visible bacterial growth. nih.gov

Utilization of Mutant Bacterial Strains for Resistance Studies

The emergence of antibiotic resistance is a major global health concern. researchgate.net Therefore, it is crucial to investigate how bacteria might develop resistance to new antibiotic candidates like this compound. This is achieved by utilizing mutant bacterial strains with known resistance mechanisms. For aminoglycosides, common resistance mechanisms include enzymatic modification of the antibiotic, alterations in the ribosomal binding site, and changes in drug uptake or efflux. nih.gov

Research has shown that specific modifications to the kanamycin molecule can overcome some of these resistance mechanisms. For example, modification of the 3''-amino group of kanamycin A has been shown to maintain antibiotic activity against strains expressing aminoglycoside acetyltransferases and nucleotidyltransferases, which are prevalent modifying enzymes. nih.govresearchgate.net By testing this compound against a panel of isogenic bacterial strains, each carrying a specific resistance gene (e.g., genes for aminoglycoside-modifying enzymes or mutations in the 16S rRNA gene), researchers can determine its potential to evade common resistance pathways. nih.gov Such studies are vital for predicting the long-term viability of a new antibiotic.

Common Kanamycin Resistance Mechanisms Studied:

| Resistance Mechanism | Description |

| Enzymatic Modification | Bacterial enzymes (e.g., acetyltransferases, phosphotransferases, nucleotidyltransferases) modify the antibiotic, preventing it from binding to the ribosome. nih.gov |

| Ribosomal Alteration | Mutations in the 16S rRNA gene, the binding site for aminoglycosides, can reduce the drug's affinity for the ribosome. nih.gov |

| Reduced Permeability/Efflux | Changes in the bacterial cell envelope can limit the uptake of the antibiotic, or efflux pumps can actively transport it out of the cell. |

Spectroscopic and Chromatographic Techniques for Derivative Characterization

The precise chemical structure and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating the derivative from related compounds and impurities, as well as for quantifying its concentration. nih.govnih.gov Various HPLC methods have been developed for the analysis of kanamycin and its derivatives, often involving pre-column derivatization to enhance detection. nih.govresearchgate.net

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and to elucidate its structure by analyzing fragmentation patterns. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule, confirming the connectivity of atoms and the stereochemistry. These analytical techniques are indispensable for ensuring the identity and quality of the this compound used in biological assays.

Analytical Techniques for Characterization:

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. japsonline.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis and confirmation of chemical identity. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

Bioanalytical Investigations for Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical component of drug development that helps to understand the relationship between the dose, drug concentration in the body over time, and the resulting therapeutic effect. researchgate.net While specific PK/PD data for this compound are not available, the principles of these investigations are directly applicable. PK studies would involve administering the compound to animal models and measuring its concentration in plasma and tissues over time. This data is used to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

PD studies link the drug concentration to its antibacterial effect. For antibiotics, important PD parameters include the ratio of the maximum concentration to the MIC (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the time the concentration remains above the MIC (T>MIC). By integrating PK and PD data, models can be developed to simulate different dosing regimens and predict their efficacy, which is crucial for optimizing potential therapeutic use. researchgate.net

Development and Evaluation of Advanced Drug Delivery Systems (e.g., Nanoparticle Conjugates)

Advanced drug delivery systems (DDS) are being explored to improve the therapeutic index of antibiotics by enhancing their delivery to the site of infection and reducing systemic toxicity. nih.gov For aminoglycosides like kanamycin, which can have dose-limiting toxicities, DDS such as nanoparticle conjugates hold significant promise. japsonline.comnih.gov These systems can be designed to protect the drug from degradation, control its release rate, and target specific tissues or pathogens.

Research into this compound could involve its encapsulation in or conjugation to various types of nanoparticles, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles. nih.gov The resulting formulations would then be evaluated for their physicochemical properties (e.g., particle size, drug loading, and release kinetics) and their antibacterial efficacy in vitro and in vivo. For example, a study on kanamycin sulfate-loaded PLGA nanoparticles demonstrated sustained drug release over several days. japsonline.com Such advanced delivery systems could potentially improve the therapeutic profile of this compound.

Aseptic Techniques and Contamination Control in Research Settings

All research involving microbial cultures and antibiotic compounds must be conducted under strict aseptic conditions to prevent contamination. gmpplastic.comnih.gov Aseptic techniques are a set of procedures designed to maintain the purity of cultures and to prevent the accidental release of microorganisms into the environment. nih.gov This is particularly important when performing MIC assays and other microbiological experiments to ensure that the observed effects are solely due to the compound being tested.

Standard aseptic practices include working in a laminar flow hood, sterilizing all equipment and media, wearing appropriate personal protective equipment (PPE), and using proper handling techniques to avoid introducing contaminating microorganisms. gmpplastic.comnih.gov Adherence to these protocols is fundamental to the integrity and reproducibility of research findings in the evaluation of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-HABA Kanamycin A Sulfate?

- Methodological Answer : Synthesis typically involves chemical modification of Kanamycin A Sulfate through HABA (hydroxyazobenzeneboronic acid) conjugation. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks such as the anomeric proton signals (e.g., 5.65 ppm for Kanamycin A derivatives) . Mass spectrometry (MS) and infrared (IR) spectroscopy are critical for verifying molecular weight and functional groups. Purity assessment should use reverse-phase high-performance liquid chromatography (RP-HPLC) with optimized mobile phases (e.g., 0.1 M tetraborate buffer at pH 9.0) to resolve derivatives from unreacted precursors .

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

- Methodological Answer : RP-HPLC with UV detection at 205 nm is widely used. Calibration curves should span 120–840 µg/mL, validated for linearity (r² ≥ 0.9997) and precision (±2% RSD). For biological samples, employ protein precipitation or solid-phase extraction to minimize matrix interference. Internal standards (e.g., acetoneamine) improve reproducibility . Alternatively, proton NMR can quantify components in multi-constituent systems by analyzing anomeric proton peak ratios (e.g., 5.65 ppm for Kanamycin A vs. 6.28 ppm for Kanamycin B) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

- Use PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure .

- Store in sealed containers at room temperature, away from ignition sources .

- In case of accidental ingestion, immediately contact poison control and rinse mouth with water .

- Dispose of waste via certified hazardous waste management systems .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound formulations for targeted drug delivery?

- Methodological Answer : Utilize a central composite design (CCD) to screen variables like polymer ratio (e.g., PLGA 50:50), surfactant concentration, and emulsification speed. Response surface methodology (RSM) can model interactions between parameters (e.g., tetraborate concentration and pH) to maximize encapsulation efficiency (>74%) and control nanoparticle size (<100 nm via TEM) . Validate release kinetics in PBS (pH 7.4) over 12 days to ensure zero-order release profiles .

Q. How can contradictory data in analytical results (e.g., HPLC vs. NMR quantification) be resolved?

- Methodological Answer : Cross-validate methods by:

- Confirming HPLC column efficiency (e.g., Phenomenex C18) and mobile phase stability .

- Verifying NMR sample preparation (e.g., deuterated solvents, baseline correction) to avoid signal overlap .

- Performing spike-and-recovery experiments in biological matrices to assess method accuracy (±5% deviation).

- Statistically comparing results using ANOVA or Bland-Altman analysis to identify systematic biases .

Q. What strategies are effective for studying the pharmacokinetics of this compound nanoparticles in vivo?

- Methodological Answer :

- Dosing : Administer nanoparticles via intraoral or intramuscular routes in animal models (e.g., Wistar rats) at 50 mg/kg. Collect plasma samples at intervals (0.25–24 hrs) .

- Analysis : Use validated HPLC methods to measure plasma concentrations. Calculate pharmacokinetic parameters (AUC, Cmax, t½) using non-compartmental models .

- Data Interpretation : Compare free drug vs. nanoparticle formulations to evaluate sustained-release benefits (e.g., 95% release over 12 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.